molecular formula C11H14ClFO B8031270 1-Butoxy-2-chloro-5-fluoro-4-methylbenzene

1-Butoxy-2-chloro-5-fluoro-4-methylbenzene

Cat. No.: B8031270
M. Wt: 216.68 g/mol
InChI Key: JRSQXPJSJCFYMU-UHFFFAOYSA-N
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Description

1-Butoxy-2-chloro-5-fluoro-4-methylbenzene is a chemical compound with a unique structure that includes a benzene ring substituted with butoxy, chloro, fluoro, and methyl groups. This compound is a colorless liquid at room temperature and exhibits certain solubility and volatility properties . It is used in various research and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Butoxy-2-chloro-5-fluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 3-chloro-4-methylphenol with butyl bromide in the presence of a base to introduce the butoxy group. This is followed by fluorination and chlorination steps to achieve the final compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Butoxy-2-chloro-5-fluoro-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents include bases for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the reaction pathway and products.

Scientific Research Applications

1-Butoxy-2-chloro-5-fluoro-4-methylbenzene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Butoxy-2-chloro-5-fluoro-4-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes further reactions to yield the final products . This mechanism is crucial for understanding its reactivity and applications in various fields.

Comparison with Similar Compounds

1-Butoxy-2-chloro-5-fluoro-4-methylbenzene can be compared with other benzene derivatives such as:

    1-Butoxy-2-chloro-4-methylbenzene: Lacks the fluoro group, resulting in different reactivity and applications.

    1-Butoxy-2-fluoro-4-methylbenzene: Lacks the chloro group, affecting its chemical behavior.

    1-Butoxy-2-chloro-5-methylbenzene: Lacks the fluoro group, leading to variations in its use and properties.

These comparisons highlight the unique aspects of this compound, such as its specific reactivity and suitability for certain applications .

Properties

IUPAC Name

1-butoxy-2-chloro-5-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFO/c1-3-4-5-14-11-7-10(13)8(2)6-9(11)12/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSQXPJSJCFYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)F)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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